molecular formula C18H19FN2O3S B2988419 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide CAS No. 955231-12-6

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide

Cat. No.: B2988419
CAS No.: 955231-12-6
M. Wt: 362.42
InChI Key: GWHPCPMUNCELHE-UHFFFAOYSA-N
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Description

The compound contains a sulfonyl group (R-S(=O)2-R’), an amine group (-NH2), and a fluorobenzamide moiety . Sulfonyl groups are typically unreactive due to their rigidity . The presence of the amine group suggests that the compound could participate in reactions typical of amines, such as acid-base reactions.


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the electronic properties of the sulfonyl, amine, and fluorobenzamide groups . These groups could influence the overall polarity of the molecule and its three-dimensional shape.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl, amine, and fluorobenzamide groups . The amine group could participate in acid-base reactions, while the sulfonyl group is typically unreactive .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the sulfonyl, amine, and fluorobenzamide groups could influence its solubility, melting point, and boiling point.

Future Directions

The future research directions for this compound could include exploring its potential biological activity, given that many biologically active compounds contain sulfonyl and amine groups . Additionally, new synthetic methods could be developed to improve the efficiency of its synthesis .

Properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-2-25(23,24)21-9-8-13-6-7-17(11-15(13)12-21)20-18(22)14-4-3-5-16(19)10-14/h3-7,10-11H,2,8-9,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHPCPMUNCELHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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